molecular formula C17H26N2O4 B2877313 tert-Butyl (4-N-boc-aminobenzyl)carbamate CAS No. 285119-75-7

tert-Butyl (4-N-boc-aminobenzyl)carbamate

Cat. No.: B2877313
CAS No.: 285119-75-7
M. Wt: 322.405
InChI Key: JJMAAGCUISTRFH-UHFFFAOYSA-N
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Description

tert-Butyl (4-N-boc-aminobenzyl)carbamate: is a chemical compound with the molecular formula C16H24N2O4. It is commonly used in organic synthesis as a protecting group for amines. The compound is characterized by its tert-butyl group and a Boc (tert-butoxycarbonyl) group attached to an aminobenzyl moiety. This compound is particularly valued for its stability under various reaction conditions and its ease of removal when protection is no longer needed.

Scientific Research Applications

Chemistry: tert-Butyl (4-N-boc-aminobenzyl)carbamate is widely used in organic synthesis as a protecting group for amines. It is particularly useful in peptide synthesis, where selective protection and deprotection of amine groups are crucial.

Biology: In biological research, this compound is used to protect amine groups in biomolecules, facilitating the study of complex biological processes without interference from reactive amine groups.

Medicine: The compound is used in the synthesis of pharmaceutical intermediates, where protection of amine groups is necessary to prevent unwanted side reactions during drug synthesis.

Industry: In the chemical industry, this compound is used in the production of various fine chemicals and advanced materials, where selective protection and deprotection of functional groups are required.

Mechanism of Action

The tert-butyl carbamate becomes protonated in the Boc deprotection mechanism. The loss of the tert-butyl cation results in a carbamic acid. Decarboxylation of the carbamic acid results in the free amine. Protonation of the amine under acidic conditions provides the product as the TFA salt .

Safety and Hazards

Tert-Butyl (4-N-boc-aminobenzyl)carbamate is a general organic compound with a certain degree of irritation. Skin contact and inhalation should be avoided . Protective gloves, glasses, and lab coats should be worn during use, and operations should be carried out in well-ventilated laboratories .

Future Directions

The compound is often used in organic synthesis as an intermediate . It can also be used as an amino protecting reagent and can be purified on cationic ion exchange resins . It has good thermal stability and chemical stability and can be used under various reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-N-boc-aminobenzyl)carbamate typically involves the reaction of 4-aminobenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

4-aminobenzylamine+Boc2Otert-Butyl (4-N-boc-aminobenzyl)carbamate\text{4-aminobenzylamine} + \text{Boc}_2\text{O} \rightarrow \text{this compound} 4-aminobenzylamine+Boc2​O→tert-Butyl (4-N-boc-aminobenzyl)carbamate

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-N-boc-aminobenzyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine.

    Reduction Reactions: The compound can be reduced to yield the corresponding amine.

    Oxidation Reactions: It can undergo oxidation to form different functional groups depending on the reagents used.

Common Reagents and Conditions:

    Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.

Major Products:

    Deprotected Amine: Removal of the Boc group yields the free amine.

    Reduced Products: Reduction yields the corresponding amine or alcohol, depending on the specific reaction conditions.

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • N-Boc-1,4-butanediamine
  • Benzyl carbamate
  • tert-Butyl carbazate

Uniqueness: tert-Butyl (4-N-boc-aminobenzyl)carbamate is unique due to its specific structure, which combines the stability of the Boc group with the reactivity of the aminobenzyl moiety. This combination allows for selective protection and deprotection of amine groups, making it highly valuable in complex organic synthesis and pharmaceutical applications.

Properties

IUPAC Name

tert-butyl N-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-16(2,3)22-14(20)18-11-12-7-9-13(10-8-12)19-15(21)23-17(4,5)6/h7-10H,11H2,1-6H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMAAGCUISTRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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